5-Amino-N-(piperidin-1-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-(piperidin-1-yl)furan-2-carboxamide is a compound that features both a furan ring and a piperidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(piperidin-1-yl)furan-2-carboxamide typically involves the reaction of 5-amino-2-furoic acid with piperidine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the furan carboxylic acid and the piperidine amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(piperidin-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-N-(piperidin-1-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antiviral agent due to the biological activity of furan and piperidine derivatives.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-N-(piperidin-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-furan-2-carboxamide: Similar structure but with a cyano group instead of an amino group.
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a bromo and chloro substituent, making it more reactive
Uniqueness
5-Amino-N-(piperidin-1-yl)furan-2-carboxamide is unique due to the presence of both the furan and piperidine rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound in drug discovery .
Properties
CAS No. |
826991-33-7 |
---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-amino-N-piperidin-1-ylfuran-2-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c11-9-5-4-8(15-9)10(14)12-13-6-2-1-3-7-13/h4-5H,1-3,6-7,11H2,(H,12,14) |
InChI Key |
LKPGMYYMWTVELR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.